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Compound of Interest

Compound Name: Disparlure

Cat. No.: B1670770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to Disparlure, the

sex pheromone of the gypsy moth (Lymantria dispar), with a focus on its validation through

spectral analysis. Detailed experimental protocols, comparative data, and workflow

visualizations are presented to aid researchers in the selection and implementation of synthetic

and analytical methodologies.

Introduction
Disparlure, chemically known as cis-7,8-epoxy-2-methyloctadecane, is a vital tool in pest

management programs for the invasive gypsy moth.[1] The biological activity of Disparlure is

highly dependent on its stereochemistry, with the (+)-enantiomer being the active attractant.[1]

Consequently, the development of efficient and stereoselective synthetic routes is of significant

interest. This guide compares three prominent synthetic strategies—Sharpless Asymmetric

Epoxidation, Wittig Reaction, and Chiral Pool Synthesis—and details the spectral analysis

techniques used to verify the structure and purity of the final product.

Comparison of Synthetic Methodologies
The choice of synthetic route for Disparlure often involves a trade-off between factors such as

stereoselectivity, yield, cost, and experimental complexity. The following table summarizes the

key performance indicators of the three discussed methods.
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Metric

Sharpless

Asymmetric

Epoxidation

Wittig Reaction

Chiral Pool

Synthesis (from L-

(+)-Tartaric Acid)

Stereoselectivity
High (typically >95%

ee)

Low (produces a

racemic mixture)

High (dependent on

the chirality of the

starting material)

Overall Yield Good to Excellent Moderate to Good Moderate

Key Advantage

Direct and highly

enantioselective

epoxidation of an

allylic alcohol

precursor.

Convergent and

efficient for racemic

synthesis.

Utilizes a readily

available and

inexpensive chiral

starting material.

Key Disadvantage

Requires a specific

allylic alcohol

precursor and careful

control of reaction

conditions.

Non-stereoselective,

requiring further

resolution if a single

enantiomer is desired.

Often involves a

greater number of

synthetic steps.

Spectral Data Comparison for Synthesized
Disparlure
The validation of synthesized Disparlure relies heavily on spectral analysis. While the spectral

data for Disparlure should be consistent regardless of the synthetic route, subtle differences in

impurity profiles may be observed. The following tables summarize the expected spectral data

for (+)-Disparlure.

¹H NMR Spectral Data (CDCl₃)
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Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

CH₃ (on C2) 0.86 d 6.5

CH₃ (terminal) 0.88 t 6.8

CH₂ (chain) 1.20-1.60 m -

CH (on C2) 1.51 m -

CH-O (epoxide) 2.85-2.95 m -

¹³C NMR Spectral Data (CDCl₃)
Assignment Chemical Shift (δ) ppm

CH₃ (on C2) 22.7

CH₃ (terminal) 14.1

CH₂ (chain)
26.8, 27.2, 28.0, 29.1, 29.2, 29.4, 29.6, 29.7,

31.9, 39.0

CH (on C2) 28.0

CH-O (epoxide) 57.2

FTIR Spectral Data
Wavenumber (cm⁻¹) Assignment

2955, 2925, 2855 C-H stretching (alkane)

1465 C-H bending (alkane)

1250-1200 Epoxide ring vibration (symmetric stretch)

900-800 Epoxide ring vibration (asymmetric stretch)

Mass Spectrometry (Electron Ionization - EI)
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The mass spectrum of Disparlure is characterized by its molecular ion peak and specific

fragmentation patterns.

m/z Interpretation

282 [M]⁺ (Molecular Ion)

183, 141 Cleavage on either side of the epoxide ring

43 Fragment corresponding to the isobutyl group

Experimental Protocols
Detailed experimental procedures for the synthesis and spectral analysis of Disparlure are

provided below.

Synthesis Protocols
1. Sharpless Asymmetric Epoxidation

This method involves the enantioselective epoxidation of a Z-allylic alcohol.

Step 1: Preparation of the Catalyst: To a solution of titanium(IV) isopropoxide (5 mol%) in

anhydrous dichloromethane (CH₂Cl₂) at -20 °C is added (+)-diethyl tartrate (6 mol%). The

mixture is stirred for 30 minutes.[2]

Step 2: Epoxidation: The allylic alcohol precursor, (Z)-2-methyl-7-octadecen-1-ol, is added to

the catalyst mixture. tert-Butyl hydroperoxide (1.5-2.0 equivalents) is then added dropwise,

maintaining the temperature below -15 °C. The reaction is monitored by thin-layer

chromatography (TLC).[2]

Step 3: Work-up: Upon completion, the reaction is quenched with water. The mixture is

warmed to room temperature and stirred for 1 hour. The resulting gel is filtered, and the

organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure.[2]

Step 4: Purification: The crude product is purified by column chromatography on silica gel to

yield (+)-Disparlure.[2]
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2. Wittig Reaction (for racemic Disparlure)

This convergent synthesis builds the carbon skeleton through a Wittig olefination.

Step 1: Ylide Formation: To a suspension of undecyltriphenylphosphonium bromide in

anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (n-BuLi) dropwise. The

resulting deep red solution is stirred at room temperature for 1 hour.

Step 2: Olefination: The ylide solution is cooled to -78 °C, and a solution of 6-methylheptanal

in THF is added. The reaction mixture is allowed to warm to room temperature and stirred

overnight.

Step 3: Work-up: The reaction is quenched with water, and the THF is removed under

reduced pressure. The residue is extracted with hexane, and the combined organic layers

are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

Step 4: Epoxidation: The resulting alkene, (Z)-2-methyl-7-octadecene, is dissolved in

dichloromethane and treated with meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The

reaction is stirred until completion (monitored by TLC).

Step 5: Purification: The reaction mixture is washed with sodium bicarbonate solution and

brine, dried, and concentrated. The crude product is purified by column chromatography to

give (±)-Disparlure.

3. Chiral Pool Synthesis from L-(+)-Tartaric Acid

This multi-step synthesis utilizes the inherent chirality of L-(+)-tartaric acid.

Step 1: Diesterification and Acetal Protection: L-(+)-Tartaric acid is converted to its diethyl

ester and then protected as its acetonide.

Step 2: Reduction and Monotosylation: The ester groups are reduced to alcohols, followed

by selective monotosylation of one of the primary alcohols.

Step 3: Alkylation: The tosylate is displaced with an appropriate organocuprate reagent to

introduce one of the alkyl chains.
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Step 4: Deprotection and Second Alkylation: The remaining protecting groups are removed,

and the second alkyl chain is introduced via another tosylation and displacement sequence.

Step 5: Epoxide Formation: The resulting diol is converted to the epoxide through a two-step

process involving formation of a cyclic sulfate and subsequent ring-opening with inversion of

configuration.

Step 6: Purification: The final product, (+)-Disparlure, is purified by column chromatography.

Spectral Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a

spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small

amount of the purified sample is placed directly on the ATR crystal.

Mass Spectrometry (MS): Mass spectra are acquired using a gas chromatograph coupled to

a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected

into the GC, and the mass spectrum of the corresponding peak is analyzed.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the synthesis and validation of

Disparlure, as well as a simplified representation of the Sharpless Asymmetric Epoxidation

pathway.
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General workflow for the synthesis and spectral validation of Disparlure.
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Simplified pathway for Sharpless Asymmetric Epoxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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